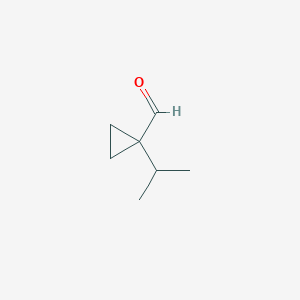

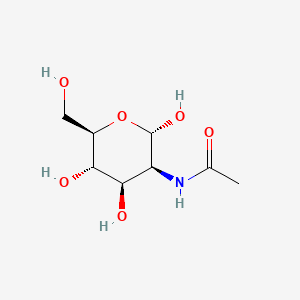

8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Oxidation Reactions of Nucleobases in Cellular DNA

One study critically reviewed the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing damage induced through the transient generation of purine and pyrimidine radical cations. The main oxidation product identified in cellular DNA was 8-oxo-7,8-dihydroguanine, resulting from direct bi-photonic ionization of guanine bases and indirect formation of guanine radical cations through hole transfer reactions from other base radical cations. This research highlights the significant impact of such oxidation on DNA integrity and its implications for understanding cellular processes and the effects of ionizing radiation (Cadet et al., 2014).

Development of Analytical Methods for Pharmaceutical Analysis

Another study focused on developing a specific and sensitive high-performance thin-layer chromatography (HPTLC) assay method for the determination of linagliptin, a dipeptidylpeptidase 4 inhibitor used for treating diabetes. Linagliptin shares a similar chemical structure with 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione, demonstrating the compound's relevance in analytical chemistry and pharmaceutical development (Rode & Tajne, 2021).

Effects on Tautomeric Equilibria of Nucleic Acid Bases

Research into the tautomerism of nucleic acid bases and the effect of molecular interactions on tautomeric equilibria sheds light on the complex dynamics of purine and pyrimidine bases in response to environmental changes. This study provides insights into how interactions with the environment, including interactions with compounds like this compound, can influence the stability and biological function of nucleic acids (Person et al., 1989).

Mechanism of Action

Target of Action

A similar compound, 8-chlorotheophylline, is known to block the adenosine receptor . Adenosine receptors play a crucial role in biochemical processes like energy transfer and signal transduction.

Mode of Action

If it’s similar to 8-chlorotheophylline, it might interact with its targets by blocking the adenosine receptor, leading to various physiological changes .

Biochemical Pathways

Blocking adenosine receptors can affect multiple pathways, including those involved in cardiovascular function, immune response, and neurotransmission .

Result of Action

If it acts similarly to 8-chlorotheophylline, it may cause effects such as nervousness, restlessness, insomnia, headache, and nausea .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves the conversion of 3,7-dimethyluric acid to the desired compound through a series of reactions.", "Starting Materials": [ "3,7-dimethyluric acid", "phosphorus oxychloride", "sodium hydroxide", "chlorine", "acetic anhydride", "acetic acid", "sodium bicarbonate", "ethanol" ], "Reaction": [ "3,7-dimethyluric acid is reacted with phosphorus oxychloride and chlorine to form 8-chloro-3,7-dimethylxanthine.", "8-chloro-3,7-dimethylxanthine is then reacted with acetic anhydride and acetic acid to form 8-chloro-3,7-dimethyl-1,3,7,9-tetrahydro-2H-purine-2,6-dione.", "The resulting compound is then treated with sodium hydroxide to form 8-chloro-3,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione.", "The final compound is purified by recrystallization from ethanol and neutralized with sodium bicarbonate." ] } | |

CAS RN |

4921-55-5 |

Molecular Formula |

C7H7ClN4O2 |

Molecular Weight |

214.61 g/mol |

IUPAC Name |

8-chloro-3,7-dimethylpurine-2,6-dione |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h1-2H3,(H,10,13,14) |

InChI Key |

VCVIDOJQNAGADO-UHFFFAOYSA-N |

SMILES |

CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |

Canonical SMILES |

CN1C2=C(N=C1Cl)N(C(=O)NC2=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-pentyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B3425867.png)

![[4-[(1S)-1-Aminoethyl]phenyl]-phenylmethanone](/img/structure/B3425878.png)

![2-(2-ethoxy-4-formylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3425908.png)